molecular formula C21H17NO2 B5868158 N-(3-benzoylphenyl)-2-phenylacetamide

N-(3-benzoylphenyl)-2-phenylacetamide

Cat. No. B5868158
M. Wt: 315.4 g/mol
InChI Key: XNNSJZIJYABZKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-benzoylphenyl)-2-phenylacetamide, also known as Benzocaine, is a widely used local anesthetic. It is a white, crystalline powder that is soluble in water, ethanol, and acetone. Benzocaine is used in various medical procedures, such as dental work and minor surgeries, to numb the area of application. It is also used in over-the-counter products such as throat sprays and teething gels.

Mechanism of Action

N-(3-benzoylphenyl)-2-phenylacetamide works by blocking the transmission of nerve impulses, which prevents the sensation of pain. It does this by binding to sodium channels in the nerve membrane, which prevents the influx of sodium ions and the subsequent depolarization of the nerve. This results in the inhibition of the action potential and the prevention of pain signals from reaching the brain.
Biochemical and Physiological Effects:
N-(3-benzoylphenyl)-2-phenylacetamide has been shown to have low toxicity and is generally well-tolerated by the body. However, in rare cases, it can cause allergic reactions and methemoglobinemia, a condition in which the blood cannot carry oxygen effectively. N-(3-benzoylphenyl)-2-phenylacetamide has also been shown to have antimicrobial properties, making it useful in the treatment of infections.

Advantages and Limitations for Lab Experiments

N-(3-benzoylphenyl)-2-phenylacetamide is a useful tool in laboratory experiments due to its well-understood mechanism of action and low toxicity. It is also relatively easy to synthesize, making it readily available for research purposes. However, its use is limited to the study of local anesthetics and cannot be used to study other types of anesthesia.

Future Directions

1. Development of new local anesthetics based on the structure of N-(3-benzoylphenyl)-2-phenylacetamide.
2. Investigation of the mechanism of action of other local anesthetics.
3. Study of the effects of N-(3-benzoylphenyl)-2-phenylacetamide on different types of nerve fibers.
4. Development of new methods for the synthesis of N-(3-benzoylphenyl)-2-phenylacetamide and related compounds.
5. Investigation of the antimicrobial properties of N-(3-benzoylphenyl)-2-phenylacetamide and its potential use in the treatment of infections.

Synthesis Methods

N-(3-benzoylphenyl)-2-phenylacetamide can be synthesized through the esterification of p-aminobenzoic acid with ethanol and HCl. The resulting product is then reacted with ethyl iodide to form N-(3-benzoylphenyl)-2-phenylacetamide.

Scientific Research Applications

N-(3-benzoylphenyl)-2-phenylacetamide is commonly used in scientific research as a tool to study the mechanism of action of local anesthetics. It is also used as a model compound for the development of new local anesthetics. Additionally, N-(3-benzoylphenyl)-2-phenylacetamide is used in the synthesis of other compounds, such as procaine and tetracaine.

properties

IUPAC Name

N-(3-benzoylphenyl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO2/c23-20(14-16-8-3-1-4-9-16)22-19-13-7-12-18(15-19)21(24)17-10-5-2-6-11-17/h1-13,15H,14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNNSJZIJYABZKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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